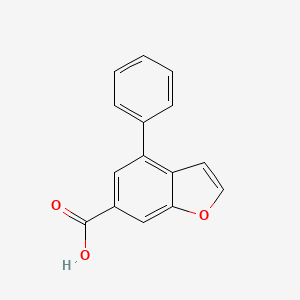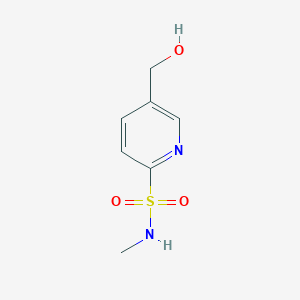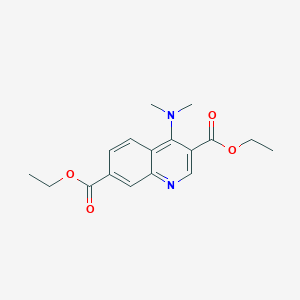![molecular formula C26H23N5O4S B12126887 methyl 2-({[2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12126887.png)
methyl 2-({[2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s systematic name is quite complex, so let’s break it down. It consists of several functional groups:
Methyl ester group (methyl 2-): This part of the compound contains a methyl group attached to the carboxylate functional group (COOCH₃).
Quinoxaline ring: The quinoxaline ring is a bicyclic aromatic system containing two nitrogen atoms.
Pyrrolo ring: The pyrrolo ring is another heterocyclic system with a nitrogen atom.
Furan-2-ylmethyl group: This group is attached to the pyrrolo ring and contains a furan ring.
Benzothiophene ring: The benzothiophene ring is a fused aromatic system containing sulfur.
- Overall, this compound is a complex fusion of various heterocyclic rings and functional groups.
Méthodes De Préparation
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound. I recommend exploring related literature or scientific databases for more detailed information.
- Industrial production methods are also not readily available, but custom synthesis or modification of related compounds might be necessary.
Analyse Des Réactions Chimiques
- Given the complexity of the compound, it likely undergoes various reactions:
Oxidation: The furan ring could be oxidized to a furan-2-carboxylic acid.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: Substitution reactions might occur at various positions.
- Common reagents and conditions would depend on the specific reaction, but standard organic chemistry reagents apply.
Applications De Recherche Scientifique
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Developing new materials or catalysts based on its unique structure.
Mécanisme D'action
- Unfortunately, I couldn’t find specific information on the mechanism of action for this compound. understanding its interactions with biological targets would be crucial.
Comparaison Avec Des Composés Similaires
- Similar compounds might include other quinoxaline derivatives, pyrrolo-based molecules, or benzothiophene-containing compounds.
- Highlighting its uniqueness would require a detailed comparison with these related structures.
Remember that this compound’s complexity makes it an intriguing subject for further research
Propriétés
Formule moléculaire |
C26H23N5O4S |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
methyl 2-[[2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H23N5O4S/c1-34-26(33)19-15-8-2-5-11-18(15)36-25(19)30-24(32)20-21-23(29-17-10-4-3-9-16(17)28-21)31(22(20)27)13-14-7-6-12-35-14/h3-4,6-7,9-10,12H,2,5,8,11,13,27H2,1H3,(H,30,32) |
Clé InChI |
XQSDDPGOIUQMSM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC=CO6)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12126821.png)
![1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone](/img/structure/B12126822.png)
![4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12126837.png)


![Thiazolo[4,5-b]pyridin-2-amine,n-phenyl-](/img/structure/B12126847.png)
![3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B12126854.png)
![1-(10H-phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B12126862.png)

![6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12126874.png)
![2-amino-1-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126895.png)
